molecular formula C6H3BrN2O B12985245 4-Bromoisoxazolo[5,4-b]pyridine

4-Bromoisoxazolo[5,4-b]pyridine

Cat. No.: B12985245
M. Wt: 199.00 g/mol
InChI Key: QWDBHWRVEWDPET-UHFFFAOYSA-N
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Description

4-Bromoisoxazolo[5,4-b]pyridine is a high-value brominated heterocyclic compound that serves as a critical synthetic intermediate in modern medicinal chemistry and drug discovery campaigns. Its core structure combines an isoxazole ring fused with a pyridine, a privileged scaffold frequently found in pharmacologically active molecules targeting a range of diseases . The bromine atom at the 4-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the rapid exploration of chemical space around this nucleus . Fused isoxazolo[4,5-b]pyridine derivatives have demonstrated significant promise in oncology research, exhibiting potent cytotoxic activity against a diverse panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Some compounds in this structural class have shown superior anticancer activity compared to established chemotherapeutic agents like etoposide, positioning them as promising lead compounds for the development of novel anticancer therapies . Furthermore, the isoxazole moiety is a key pharmacophore in known Heat Shock Protein 90 (Hsp90) inhibitors, a class of compounds that disrupt oncogenic client protein folding and are under investigation as multi-pathway anticancer agents . Beyond oncology, the isoxazole core is a established component in compounds with potent immunosuppressive and anti-inflammatory properties . Research indicates that certain isoxazole derivatives can effectively inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in researching autoimmune and inflammatory disorders . The broad and potent biological activity of this chemotype, combined with the synthetic versatility of the bromine substituent, makes 4-Bromoisoxazolo[5,4-b]pyridine a valuable reagent for constructing targeted libraries in hit-to-lead optimization and investigating new mechanisms of action.

Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

4-bromo-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-5-1-2-8-6-4(5)3-9-10-6/h1-3H

InChI Key

QWDBHWRVEWDPET-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group with sodium hydride in dimethylformamide .

Industrial Production Methods

While specific industrial production methods for 4-Bromoisoxazolo[5,4-b]pyridine are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine Derivatives
  • Structure : Replacing the isoxazole oxygen with sulfur yields the thiazolo[5,4-b]pyridine scaffold. This substitution enhances hydrophobic interactions in kinase binding pockets .
  • Synthesis : Thiazolo derivatives are synthesized via multistep routes starting from 2,4-dichloro-3-nitropyridine, involving substitutions, reductions, and Suzuki couplings . Bromination at the 6-position (e.g., 6-bromothiazolo[5,4-b]pyridine ) enables further functionalization .
  • Key Differences : The sulfur atom in thiazolo derivatives improves binding to kinases like PI3Kα (IC$_{50}$ = 3.6 nM for compound 19a ) compared to oxygen-containing isoxazolo analogs .
Pyrazolo[3,4-b]pyridine Derivatives
  • Structure : Pyrazolo derivatives feature a pyrazole ring fused to pyridine. Substitutions at the 4-position (e.g., chlorine or oxo groups) modulate cytotoxicity .
  • Activity: 4-Chloro-1-β-D-ribofuranosylpyrazolo[3,4-b]pyridine (16) shows moderate antitumor activity (ID$_{50}$ ~4 µg/mL) , comparable to brominated isoxazolo derivatives but with distinct mechanisms.
Imidazo[4,5-b]pyridine Derivatives
  • Structure : Incorporation of an imidazole ring enhances interactions with kinase hinge regions (e.g., c-KIT inhibition) .
  • Synthesis : Brominated analogs like 5-bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine are synthesized via nitro group reduction and cyclization .
Antimicrobial and Antiproliferative Activity
  • Isoxazolo[5,4-b]pyridines: Sulfonamide derivatives (e.g., N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide) exhibit antibacterial activity against Pseudomonas aeruginosa and Escherichia coli (MIC = 125–500 µg/mL) and antiproliferative effects (IC$_{50}$ = 152–161 µg/mL against MCF7 cells) .
  • Thiazolo[5,4-b]pyridines : Show superior kinase inhibition (PI3Kα IC$_{50}$ = 3.6 nM) due to sulfonamide substituents enabling charged interactions with Lys802 .
Kinase Inhibition
  • Thiazolo vs. Isoxazolo : The thiazolo scaffold’s sulfur atom facilitates hydrogen bonding with Asp594 in B-Raf, while isoxazolo derivatives lack this interaction, resulting in lower potency .
  • Role of Bromine : Bromine at the 4-position in isoxazolo derivatives may enhance electrophilicity for nucleophilic substitutions, similar to 6-bromothiazolo derivatives used in Suzuki couplings .

Enzymatic Inhibitory Data (Selected Examples)

Compound Class Target IC$_{50}$/Activity Key Substituents Reference
Thiazolo[5,4-b]pyridine PI3Kα 3.6 nM 2-Pyridyl, 4-morpholinyl, sulfonamide
Isoxazolo[5,4-b]pyridine MCF7 Cells 152.56 µg/mL (IC$_{50}$) 3-Sulfonamide
Pyrazolo[3,4-b]pyridine L1210 Cells ~4 µg/mL (ID$_{50}$) 4-Chloro, ribofuranosyl

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